3-Chloro-1-benzofuran-2-carbaldehyde
Overview
Description
3-Chloro-1-benzofuran-2-carbaldehyde is a heterocyclic compound with the molecular formula C₉H₅ClO₂. . This compound is characterized by a benzofuran ring substituted with a chlorine atom at the 3-position and an aldehyde group at the 2-position.
Mechanism of Action
Target of Action
Benzofuran compounds, such as 3-Chloro-1-benzofuran-2-carbaldehyde, have been shown to have strong biological activities . .
Mode of Action
Benzofuran derivatives have been found to exhibit various biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . The exact mechanism by which this compound interacts with its targets remains to be elucidated.
Biochemical Pathways
For instance, some benzofuran compounds can participate in anti-inflammatory treatment by inhibiting the production of pro-inflammatory cytokines .
Pharmacokinetics
It’s known that the compound has a molecular weight of 18059 , which could influence its bioavailability and pharmacokinetics.
Result of Action
Given the biological activities associated with benzofuran derivatives, it’s plausible that this compound could have similar effects, such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .
Biochemical Analysis
Biochemical Properties
3-Chloro-1-benzofuran-2-carbaldehyde plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been observed to inhibit certain kinases, which are enzymes that play a crucial role in cell signaling pathways. The interaction between this compound and these kinases can lead to alterations in cellular processes, making it a valuable tool for studying signal transduction mechanisms .
Cellular Effects
The effects of this compound on cells are multifaceted. It has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, in cancer cell lines, this compound has demonstrated the ability to inhibit cell proliferation and induce apoptosis, a process of programmed cell death . This makes it a potential candidate for anticancer research.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, its interaction with kinases results in the inhibition of their activity, thereby affecting downstream signaling pathways. Additionally, this compound can influence gene expression by modulating transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its activity may diminish over extended periods . Long-term exposure to the compound can lead to sustained changes in cellular processes, which are important for understanding its potential therapeutic applications.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as inhibiting tumor growth or reducing inflammation. At higher doses, it can cause toxic or adverse effects, including organ damage and systemic toxicity . Understanding the dosage-dependent effects of this compound is crucial for its safe and effective use in therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels. For example, the compound can be metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates that can further interact with cellular components . These interactions are essential for understanding the compound’s pharmacokinetics and potential side effects.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. For instance, this compound may be actively transported into cells by membrane transporters, influencing its intracellular concentration and biological activity .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression . Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-1-benzofuran-2-carbaldehyde typically involves the cyclization of o-hydroxyacetophenones under basic conditions, followed by chlorination and formylation . One common method includes the dehydrative cyclization of o-hydroxybenzyl ketones or aryl acetylenes using transition-metal catalysis .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but they likely follow similar synthetic routes as those used in laboratory settings, with optimizations for scale and efficiency .
Chemical Reactions Analysis
Types of Reactions: 3-Chloro-1-benzofuran-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products:
- Oxidation of the aldehyde group yields 3-chloro-1-benzofuran-2-carboxylic acid.
- Reduction of the aldehyde group results in 3-chloro-1-benzofuran-2-methanol.
- Substitution reactions can produce various derivatives depending on the nucleophile used .
Scientific Research Applications
3-Chloro-1-benzofuran-2-carbaldehyde has several applications in scientific research:
Comparison with Similar Compounds
2-Benzofurancarboxaldehyde: Similar structure but lacks the chlorine atom at the 3-position.
1-Benzofuran-2-carbaldehyde: Another benzofuran derivative with different substitution patterns.
Uniqueness: 3-Chloro-1-benzofuran-2-carbaldehyde is unique due to the presence of both a chlorine atom and an aldehyde group, which confer distinct chemical reactivity and biological activity compared to other benzofuran derivatives .
Properties
IUPAC Name |
3-chloro-1-benzofuran-2-carbaldehyde | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5ClO2/c10-9-6-3-1-2-4-7(6)12-8(9)5-11/h1-5H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCUJMIJZIBBAAX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(O2)C=O)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5ClO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20406106 | |
Record name | 3-Chlorobenzofuran-2-carboxaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20406106 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.59 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
40620-00-6 | |
Record name | 3-Chlorobenzofuran-2-carboxaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20406106 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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